Home > Products > Screening Compounds P32717 > 4-tert-Butyldimethylsilyloxy Nebivolol
4-tert-Butyldimethylsilyloxy Nebivolol - 1287115-86-9

4-tert-Butyldimethylsilyloxy Nebivolol

Catalog Number: EVT-1464387
CAS Number: 1287115-86-9
Molecular Formula: C28H39F2NO5Si
Molecular Weight: 535.704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-tert-Butyldimethylsilyloxy Nebivolol is a derivative of Nebivolol, a selective beta-1 adrenergic receptor blocker used primarily in the treatment of hypertension and heart failure. This compound features a tert-butyldimethylsilyloxy group, which enhances its pharmacological properties and stability. Nebivolol itself is known for its vasodilatory effects due to its ability to stimulate the release of nitric oxide, making it a preferred choice in cardiovascular therapies.

Source

The synthesis and characterization of 4-tert-Butyldimethylsilyloxy Nebivolol have been explored in various studies and patents. Notable sources include academic articles detailing synthesis methodologies and patent documents outlining production processes. These sources provide insights into the compound's chemical properties, synthesis techniques, and applications in medicinal chemistry .

Classification

4-tert-Butyldimethylsilyloxy Nebivolol belongs to the class of beta-blockers, specifically functioning as a selective beta-1 adrenergic antagonist. It is classified under the broader category of antihypertensive agents and is recognized for its unique structural modifications that enhance its therapeutic profile.

Synthesis Analysis

Methods

The synthesis of 4-tert-Butyldimethylsilyloxy Nebivolol involves several key steps that utilize various organic reactions to introduce the tert-butyldimethylsilyloxy group onto the Nebivolol scaffold. The methods include:

  1. Zirconium and Molybdenum Catalysis: These catalysts are employed to achieve high yields in the asymmetric synthesis of Nebivolol derivatives. The use of zirconium derivatives in combination with chiral ligands has shown efficiencies exceeding 99% in certain reactions .
  2. Sharpless Asymmetric Epoxidation: This method is noted for its effectiveness in producing chiral intermediates required for the synthesis of Nebivolol, allowing for both time-efficient and cost-effective production .
  3. Ozonolysis Reactions: Ozonolysis followed by reduction with sodium borohydride is often used to modify existing structures within the synthetic pathway, allowing for the introduction of necessary functional groups .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields. For example, reactions conducted under an atmosphere of ethylene or using specific solvents like tetrahydrofuran have demonstrated significant improvements in yield percentages .

Molecular Structure Analysis

Structure

The molecular structure of 4-tert-Butyldimethylsilyloxy Nebivolol can be represented as follows:

  • Chemical Formula: C20_{20}H34_{34}N2_{2}O4_{4}Si
  • Molecular Weight: Approximately 402.58 g/mol

The compound features a complex arrangement with a central Nebivolol structure modified by a tert-butyldimethylsilyloxy group. This modification impacts both solubility and biological activity.

Data

The structural analysis reveals that the tert-butyldimethylsilyloxy group enhances hydrophobic interactions while maintaining sufficient polarity for receptor binding. The presence of this group also contributes to improved metabolic stability.

Chemical Reactions Analysis

Reactions

4-tert-Butyldimethylsilyloxy Nebivolol undergoes various chemical reactions typical for beta-blockers, including:

  1. Hydrolysis: The silyloxy group can be hydrolyzed under acidic or basic conditions, leading to the release of the parent Nebivolol structure.
  2. Oxidation/Reduction: The compound can participate in redox reactions, which may alter its pharmacological properties.
  3. Substitution Reactions: The presence of reactive sites allows for further functionalization, enabling the development of new derivatives with tailored activities.

Technical Details

These reactions are often facilitated by specific catalysts or reagents that enhance selectivity and yield. For instance, using palladium catalysts can promote specific substitution reactions without affecting other functional groups present in the molecule .

Mechanism of Action

Process

The mechanism of action for 4-tert-Butyldimethylsilyloxy Nebivolol primarily involves selective inhibition of beta-1 adrenergic receptors located in cardiac tissues. Upon administration:

  1. Receptor Binding: The compound binds selectively to beta-1 receptors, reducing heart rate and myocardial contractility.
  2. Nitric Oxide Release: It stimulates endothelial cells to release nitric oxide, leading to vasodilation and reduced blood pressure.
  3. Sympathetic Nervous System Modulation: By blocking beta-1 receptors, it decreases sympathetic output, further contributing to its antihypertensive effects.

Data

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The tert-butyldimethylsilyloxy group enhances stability against hydrolysis compared to unmodified Nebivolol.
  • Reactivity: Exhibits typical reactivity associated with silyl ethers, including potential cleavage under acidic conditions.

Relevant data indicate that modifications like silylation can significantly affect both pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

4-tert-Butyldimethylsilyloxy Nebivolol has potential applications in:

  1. Pharmaceutical Development: As an active pharmaceutical ingredient (API) in formulations aimed at treating hypertension and heart failure.
  2. Research Studies: Used in studies focused on cardiovascular health, drug metabolism, and receptor pharmacology.
  3. Synthesis Pathway Exploration: Serves as an intermediate or starting material for synthesizing novel beta-blocker derivatives with improved efficacy or reduced side effects.

This compound exemplifies how structural modifications can lead to enhanced therapeutic profiles while maintaining essential pharmacological activity .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound systematically named as 4-tert-Butyldimethylsilyloxy Nebivolol (CAS #1287115-86-9) is a silane-protected derivative of the β-blocker nebivolol. Its IUPAC designation is:1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino}ethanol 4-(tert-butyldimethylsilyl) ether. This nomenclature explicitly denotes the substitution of the phenolic hydrogen at the 4-position of the benzopyran moiety with a tert-butyldimethylsilyloxy (TBDMSO) group [2] [9].

The molecular formula C₂₈H₃₉F₂NO₅Si (molecular weight: 535.70 g/mol) reveals critical structural features:

  • A bis-benzopyran core containing two fluorinated chromane rings
  • A β-amino alcohol pharmacophore characteristic of β-adrenergic blockers
  • The TBDMS group ((CH₃)₃C-Si(CH₃)₂-) attached via an oxygen linkage [1] [4]

Table 1: Molecular Descriptors of 4-tert-Butyldimethylsilyloxy Nebivolol

DescriptorValue
CAS Registry Number1287115-86-9
Molecular FormulaC₂₈H₃₉F₂NO₅Si
Exact Mass535.6953 g/mol
SMILES RepresentationsVariant 1: CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O [4]
Variant 2: Fc1ccc2c(c1)CCC(O2)C(CNCC(C1Oc2ccc(cc2C(C1)O[Si](C(C)(C)C)(C)C)F)O)O [2]

The divergent SMILES notations reflect diastereomeric variations and alternative atom numbering approaches. The TBDMS group significantly increases molecular complexity compared to nebivolol (C₂₂H₂₅F₂NO₄, MW 405.43 g/mol), introducing substantial steric bulk and lipophilicity [4] [9].

Stereochemical Configuration and Diastereomeric Composition

4-tert-Butyldimethylsilyloxy Nebivolol contains four chiral centers, mirroring the stereochemical complexity of nebivolol. These centers are located at:

  • The carbon bearing the secondary alcohol (C-2')
  • The carbon α to the benzopyran oxygen (C-2)
  • The carbon β to the benzopyran oxygen (C-3)
  • The carbon bearing the amino group (C-1'') [5] [6]

Commercially available material is typically a mixture of diastereomers, reflecting the racemic nature of synthetic intermediates used in nebivolol production. The stereochemical identity of this derivative is intrinsically linked to nebivolol's enantiomeric pairs:

  • (+)-Nebivolol (SRRR configuration)
  • (-)-Nebivolol (RSSS configuration) [5]

Table 2: Chiral Centers and Configurations in Nebivolol Derivatives

Chiral Center PositionRole in PharmacophoreConfiguration in Active Enantiomer
C-2' (Alcohol)β-Adrenergic bindingR-configuration*
C-2 (Benzopyran linkage)Structural rigidityS-configuration
C-3 (Benzopyran)Ring conformationR-configuration
C-1'' (Amino)Catecholamine mimicryR-configuration

Note: Nebivolol exhibits reversed stereochemical requirements at the hydroxy group (R-active vs S-active in classical β-blockers) [5].

The TBDMS protection strategy preserves stereochemical integrity during synthetic processes by preventing racemization at the labile benzylic alcohol center. The increased rigidity from the bicyclic chromane rings significantly influences the spatial orientation of the pharmacophore compared to non-fused β-blockers like propranolol [5] [6]. Purification challenges arise from diastereomer separation, often requiring chromatographic resolution at earlier synthetic stages before silylation.

Comparative Structural Analysis with Parent Compound (Nebivolol)

The structural distinction between nebivolol and its 4-TBDMS derivative lies exclusively in the protection of the phenolic hydroxy group on the benzopyran system. This modification:

  • Increases lipophilicity: The logP value rises substantially (estimated ΔlogP > 2 units) due to the highly hydrophobic tert-butyldimethylsilyl group [4] [9]
  • Alters molecular dimensions: The TBDMS group adds approximately 110 ų of molecular volume and introduces significant steric bulk
  • Modifies hydrogen bonding capacity: The phenolic proton donor is replaced by a sterically shielded oxygen, eliminating key hydrogen-bonding interactions [6]

Table 3: Structural Comparison with Nebivolol

Structural FeatureNebivolol4-TBDMS-NebivololFunctional Impact
Molecular FormulaC₂₂H₂₅F₂NO₄C₂₈H₃₉F₂NO₅SiIncreased metabolic stability
Molecular Weight405.43 g/mol535.70 g/molReduced solubility in aqueous media
Phenolic FunctionalityFree OH groupOSi(CH₃)₂C(CH₃)₃Protection from conjugation reactions
Calculated Polar Surface Area~70 Ų~65 ŲSlightly enhanced membrane permeability
Key Functional GroupsPhenol, amino, alcoholsSilyl ether, amino, alcoholsAltered chemical reactivity

This structural modification serves primarily as a synthetic strategy during nebivolol manufacturing. The TBDMS group acts as a protecting group during key transformations such as amine alkylation or reductive amination, preventing undesirable side reactions at the sensitive phenolic oxygen. It is subsequently removed via desilylation (typically using fluoride sources like TBAF) to yield active pharmaceutical ingredient (API) specifications [6] [9]. The derivative's enhanced lipophilicity facilitates purification through organic extraction methods and improves chromatographic separation from polar impurities during intermediate purification.

Crystallographic Data and X-ray Diffraction Studies

While detailed crystallographic data for 4-tert-Butyldimethylsilyloxy Nebivolol remains unreported in public scientific literature, inferences can be drawn from related compounds:

  • The TBDMS ether linkage typically exhibits a Si-O bond length of 1.62-1.65 Å and C-O-Si angles of 120-125°
  • The bulky tert-butyldimethylsilyl group creates significant molecular asymmetry, reducing crystal symmetry parameters
  • Analogous chromane structures without silyl protection crystallize in monoclinic space groups (e.g., P2₁) with 4-8 molecules per unit cell [6]

Experimental characterization relies on spectroscopic methods due to crystallization challenges from diastereomeric mixtures:

  • 1H NMR: Characteristic upfield shift of aromatic protons adjacent to the silyl ether (δ 6.5-6.8 ppm), tert-butyl singlet at δ 0.9-1.1 ppm, and dimethylsilyl singlets at δ 0.1-0.3 ppm
  • 13C NMR: Diagnostic signals at δ 25.6 ppm (Si-C(CH₃)₃), 18.3 ppm (Si-C(CH₃)₃ quaternary carbon), and -4.2 to -3.8 ppm (Si-CH₃)
  • IR Spectroscopy: Absence of phenolic O-H stretch (3200-3600 cm⁻¹), presence of strong Si-O-C absorption at 1000-1100 cm⁻¹ [2] [4]

The lack of single-crystal structures reflects the compound's primary role as a synthetic intermediate rather than a therapeutic entity. Computational modeling suggests the TBDMS group adopts a conformation minimizing steric clash with the chromane ring system, orienting the tert-butyl moiety away from the benzopyran plane. Molecular mechanics simulations indicate this protection does not significantly distort the core β-blocker pharmacophore geometry [6].

Properties

CAS Number

1287115-86-9

Product Name

4-tert-Butyldimethylsilyloxy Nebivolol

IUPAC Name

2-[[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol

Molecular Formula

C28H39F2NO5Si

Molecular Weight

535.704

InChI

InChI=1S/C28H39F2NO5Si/c1-28(2,3)37(4,5)36-26-14-27(35-24-11-8-19(30)13-20(24)26)22(33)16-31-15-21(32)25-9-6-17-12-18(29)7-10-23(17)34-25/h7-8,10-13,21-22,25-27,31-33H,6,9,14-16H2,1-5H3

InChI Key

XVYQVIPAYBVQKW-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Synonyms

6-Fluoro-α-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-(tert-butyldimethylsilyloxy)-2H-1-benzopyran-2-methanol; 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-fluoro-α-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzo

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.